2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine
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Overview
Description
2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine is a complex organic compound that belongs to the class of benzoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with benzaldehyde derivatives, followed by cyclization and further functionalization to introduce the benzoquinoline moiety. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated or alkylated benzoquinoline compounds .
Scientific Research Applications
2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
4-methoxyaniline: A simpler aniline derivative with similar functional groups.
4-hydroxy-2-quinolones: Compounds with a similar quinoline core but different substituents.
Quinazolinone derivatives: Structurally related compounds with diverse biological activities
Uniqueness
Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound for further study .
Properties
Molecular Formula |
C28H25N3O2 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine |
InChI |
InChI=1S/C28H25N3O2/c1-32-23-12-8-20(9-13-23)29-18-22-17-27(30-21-10-14-24(33-2)15-11-21)26-16-7-19-5-3-4-6-25(19)28(26)31-22/h3-17,29H,18H2,1-2H3,(H,30,31) |
InChI Key |
ZWWQETFJXKSVFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC(=C3C=CC4=CC=CC=C4C3=N2)NC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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